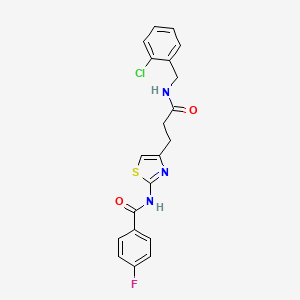

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O2S/c21-17-4-2-1-3-14(17)11-23-18(26)10-9-16-12-28-20(24-16)25-19(27)13-5-7-15(22)8-6-13/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXLQQYDQOLMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the 2-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 2-chlorobenzyl chloride in the presence of a base.

Formation of the Benzamide Group: The final step involves the coupling of the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Chemical Research: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Mechanism of Action

The mechanism of action of N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader family of thiazole-linked benzamides. Key analogues include:

Key Observations :

- Electronic Effects: The electron-withdrawing chloro group may influence hydrogen-bonding interactions in target binding, contrasting with the electron-donating methoxy or dimethylamino groups .

- Steric Bulk : The 2-chlorobenzyl substituent introduces steric hindrance near the thiazole ring, which could impact binding to enzymatic pockets .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (estimated MW ~425–440 g/mol) aligns with drug-like properties. However, its chloro and fluoro substituents may reduce aqueous solubility compared to dimethylamino-containing analogues (e.g., 1021255-71-9, MW 412.5) .

- Metabolic Stability : The fluorine atom on the benzamide may slow oxidative metabolism, as seen in related fluorinated sulfonamides () .

Biological Activity

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its efficacy as an anticancer agent and its mechanisms of action.

- Molecular Formula : C18H16ClN3O2S2

- Molecular Weight : 405.9 g/mol

- CAS Number : 1021133-33-4

The compound features a thiazole ring, a chlorobenzyl group, and a fluorobenzamide moiety, which are critical for its biological interactions. The presence of the fluorine atom is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : A thioamide is reacted with an α-haloketone to form the thiazole.

- Introduction of Chlorobenzyl Group : This is achieved through nucleophilic substitution where the amino group attacks a chlorobenzyl halide.

- Formation of the Benzamide Linkage : The final product is obtained by coupling the thiazole derivative with a fluorobenzamide.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in targeting various cancer cell lines.

- In Vitro Studies :

- The compound exhibits significant antiproliferative activity against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer).

- IC50 values indicate that it effectively inhibits cell growth at low concentrations, suggesting high potency.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | Induction of apoptosis and cell cycle arrest |

| MCF7 | TBD | TBD |

- Mechanisms of Action :

- It has been shown to promote apoptosis in cancer cells through the activation of caspase pathways.

- The compound also induces G2/M phase arrest, which is critical for halting cell division in rapidly proliferating cancer cells.

In Vivo Studies

In vivo models further support the compound's efficacy:

- Xenograft Models : In animal studies, this compound demonstrated tumor growth inhibition rates comparable to established chemotherapeutics.

| Treatment | Tumor Growth Inhibition (%) |

|---|---|

| N-(4-(3-chloro... | 48.89 |

| SAHA | 48.13 |

Case Studies

A notable case study involved the use of this compound in combination therapies:

- When combined with standard chemotherapeutic agents like Taxol and Camptothecin, it showed enhanced anticancer activity, suggesting a potential role as an adjuvant therapy.

Q & A

Q. What are the optimal synthetic routes for N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, and how can yield be maximized?

Category : Synthesis Optimization The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation via Hantzsch thiazole synthesis using α-haloketones and thioureas.

- Amide coupling between the thiazole intermediate and 4-fluorobenzoic acid derivatives using coupling agents like EDCI or DCC.

- Introduction of the 2-chlorobenzyl group via nucleophilic substitution or reductive amination under controlled pH (6.5–7.5) and temperature (40–60°C) .

To maximize yield: - Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to terminate reactions at >90% conversion.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Category : Structural Characterization

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C4 of benzamide, chlorobenzyl proton splitting patterns) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 486.08) .

- FT-IR : Detect characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for amides, C-F stretch at ~1220 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .

Q. What in vitro assays are recommended for initial biological screening?

Category : Biological Evaluation

- Kinase Inhibition Assays : Test against cancer-related kinases (e.g., CDK7, EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility Studies : Determine logP values via shake-flask method to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Category : Medicinal Chemistry

- Substituent Variation : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .

- Thiazole Modifications : Introduce methyl or phenyl groups at the thiazole C5 position to enhance steric hindrance and selectivity .

- Amide Isosteres : Replace the benzamide with sulfonamide or urea groups to improve metabolic stability .

Q. What computational methods are suitable for predicting target binding modes?

Category : Molecular Modeling

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK7’s ATP-binding pocket) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR Models : Develop regression models correlating substituent electronegativity with IC₅₀ values .

Q. How should researchers address contradictions in biological activity data across studies?

Category : Data Interpretation

- Assay Standardization : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .

- Impurity Analysis : Use HPLC-MS to rule out side products (e.g., hydrolyzed amides) affecting activity .

- Target Validation : Confirm target engagement via CRISPR knockouts or Western blotting for downstream biomarkers .

Q. What strategies improve solubility and stability in preclinical formulations?

Category : Pharmaceutical Development

- Co-solvent Systems : Use PEG-400/Cremophor EL (1:1) for parenteral formulations .

- Solid Dispersion : Prepare amorphous forms with PVP-K30 to enhance dissolution rates .

- Lyophilization : Stabilize the compound in trehalose-based matrices for long-term storage .

Q. How can metabolomics identify major degradation pathways?

Category : ADME Profiling

- LC-MS/MS Metabolite ID : Incubate with liver microsomes to detect oxidative metabolites (e.g., hydroxylation at the benzyl position) .

- CYP Inhibition Assays : Test isoform-specific inhibition (e.g., CYP3A4) using fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.